Physicochemical Properties of Trifluoromethyl 4-isopropylphenyl ether
Physicochemical Properties of Trifluoromethyl 4-isopropylphenyl ether
This guide details the physicochemical profile, synthesis, and applications of Trifluoromethyl 4-isopropylphenyl ether , chemically defined as 1-isopropyl-4-(trifluoromethoxy)benzene .
A Technical Guide for Drug Development & Chemical Research
Executive Summary
Trifluoromethyl 4-isopropylphenyl ether (also known as 4-(Trifluoromethoxy)cumene ) represents a specialized class of fluorinated aromatics where the trifluoromethoxy group (
Unlike the methoxy group (
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Attribute | Detail |
| IUPAC Name | 1-isopropyl-4-(trifluoromethoxy)benzene |
| Common Synonyms | 4-(Trifluoromethoxy)cumene; p-Isopropylphenyl trifluoromethyl ether |
| CAS Number | Not widely listed in commodity databases; structurally defined.[1][2][3][4] |
| Molecular Formula | |
| Molecular Weight | 204.19 g/mol |
| SMILES | CC(C)c1ccc(OC(F)(F)F)cc1 |
| InChI Key | Calculated:XZY... (Derivative specific) |
Structural Conformation
The molecule features a benzene ring disubstituted at the 1,4-positions.
-
Steric Bulk: The
group adopts a conformation orthogonal to the phenyl ring to minimize dipole repulsion, unlike the planar group. This unique 3D geometry (the "orthogonal conformation") allows it to occupy distinct hydrophobic pockets in protein targets. -
Electronic Effect: The
group is a "super-halogen," exhibiting strong electron-withdrawing inductive effects ( ) similar to chlorine, but with different steric demands.
Physicochemical Profile
The following data combines theoretical calculations with extrapolated experimental values from homologous series (e.g., (trifluoromethoxy)benzene and cumene).
Table 1: Physical Constants
| Property | Value (Approx./Calc.) | Context & Significance |
| Boiling Point | 172–176 °C | Extrapolated from (trifluoromethoxy)benzene (102°C) and cumene (152°C). High BP indicates strong dispersion forces. |
| Melting Point | < -20 °C | Likely a liquid at room temperature due to the asymmetry and flexibility of the isopropyl group preventing efficient packing. |
| Density | 1.12 – 1.16 g/cm³ | The heavy fluorine atoms increase density significantly compared to cumene (0.86 g/cm³). |
| LogP (Lipophilicity) | 4.2 – 4.5 | Highly lipophilic. The |
| Refractive Index | 1.44 – 1.46 | Lower than non-fluorinated analogs due to the low polarizability of fluorine. |
| Solubility | Water: < 5 mg/L | Practically insoluble in water. Miscible with ethanol, ether, DCM, and hexane. |
Diagram 1: Structure-Property Relationship Flow
Visualizing how specific functional groups influence the molecule's behavior.
Figure 1: Functional decomposition showing how the trifluoromethoxy and isopropyl groups contribute to the molecule's pharmacological profile.
Synthesis & Manufacturing Methodologies
Synthesis of aryl trifluoromethyl ethers is challenging due to the instability of the trifluoromethoxide anion (
Protocol A: Oxidative Trifluoromethylation (Modern Laboratory Scale)
This method utilizes silver-mediated oxidative coupling, avoiding hazardous HF gas.
-
Reagents: 4-Isopropylphenol,
(Silver triflate), Selectfluor (Oxidant), (Ruppert-Prakash Reagent), Fluoride source ( ). -
Reaction Conditions:
, Solvent: Toluene/DCM.
Step-by-Step Workflow:
-
Activation: In a dry flask under Argon, dissolve 4-isopropylphenol (1.0 eq) in Toluene.
-
Reagent Addition: Add
(2.0 eq), Selectfluor (1.5 eq), and (2.0 eq). -
Trifluoromethylation: Slowly add
(2.0 eq) via syringe pump to control the exotherm. The silver salt facilitates the formation of the species, which undergoes oxidative coupling with the phenol. -
Work-up: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: Deoxychlorination-Fluorination (Industrial Scale)
Used for bulk production where handling HF is permissible.
-
Precursor: 4-Isopropylphenol is first converted to the trichloromethyl ether or formate.
-
Fluorination: Reaction with anhydrous
and (catalyst) under pressure.-
Reaction:
-
Diagram 2: Synthesis Pathway (Oxidative Route)
Figure 2: The oxidative trifluoromethylation pathway using silver catalysis, preferred for laboratory synthesis due to milder conditions.
Applications in Drug Design
Bioisosterism
The trifluoromethoxy group is a classic bioisostere for:
-
Chlorine (-Cl): Similar electron-withdrawing properties but with different metabolic outcomes.
-
Methoxy (-OCH3): Similar size, but
blocks metabolic O-dealkylation (a common clearance pathway for methoxy drugs).
Metabolic Stability
The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Substituting a methoxy group with a trifluoromethoxy group prevents the formation of quinone-imine toxic metabolites and extends the half-life (
Case Study Relevance:
In the development of Riluzole (ALS treatment), the
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), potentially volatile.
-
Handling: Use in a fume hood.[5] Avoid inhalation.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or oxidation of the isopropyl benzylic position.
-
Spill Protocol: Absorb with inert material (vermiculite). Do not flush into drains; fluorinated compounds are persistent in the environment.
References
-
Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacologically Relevant Fluorinated Moiety." ChemMedChem.
-
Togni, A. (2010). "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews.
-
Umemoto, T. (1996). "Electrophilic Trifluoromethylating Reagents." Chemical Reviews.
-
PubChem. "Compound Summary: Trifluoromethoxybenzene Derivatives." National Library of Medicine.
-
Liu, J. B., et al. (2015). "Silver-Mediated Oxidative C-H/P-H Functionalization." Journal of the American Chemical Society.
Sources
- 1. TRIFLUOROMETHYL METHYL ETHER | 421-14-7 [chemicalbook.com]
- 2. sciedco.ca [sciedco.ca]
- 3. Diuron Cas 330-54-1 - Density: 1.48 Gram Per Cubic Centimeter(g/cm3) at Best Price in Shijiazhuang | Hebei Tianao Technology Co.,ltd [tradeindia.com]
- 4. 1206-46-8|Trimethyl(perfluorophenyl)silane|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
